Methoserpidine - 865-04-3

Methoserpidine

Catalog Number: EVT-275404
CAS Number: 865-04-3
Molecular Formula: C33H40N2O9
Molecular Weight: 608.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methoserpidine is a yohimban alkaloid.
Source and Classification

Methoserpidine is classified as a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. It is synthesized through various chemical methods that leverage the unique reactivity of piperidine and its derivatives. The compound is often studied for its role in pharmacology, particularly in relation to its effects on the central nervous system and cardiovascular system.

Synthesis Analysis

Methods and Technical Details

The synthesis of Methoserpidine involves several key steps, typically starting from commercially available piperidine derivatives. Common methodologies include:

  1. Hydrogenation Reactions: These are often used to modify existing piperidine structures, where hydrogen gas is introduced under pressure in the presence of a catalyst to achieve desired saturation levels.
  2. Lithiation and Trapping: This method involves the formation of a reactive lithium intermediate that can be trapped by electrophiles to form new carbon-nitrogen bonds.
  3. Acylation Reactions: Utilized to introduce acyl groups into the piperidine ring, enhancing its pharmacological properties.

The synthesis process often employs techniques such as High-Performance Liquid Chromatography (HPLC) for purification and characterization of intermediates, alongside spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .

Molecular Structure Analysis

Structure and Data

Methoserpidine features a piperidine ring structure with various substituents that contribute to its biological activity. The molecular formula can be represented as C15H20N2C_{15}H_{20}N_2, indicating the presence of carbon, hydrogen, and nitrogen atoms.

Key structural characteristics include:

  • Piperidine Ring: A saturated six-membered ring that provides a basic framework for the compound.
  • Substituents: The presence of alkyl or aryl groups on the nitrogen atom significantly influences the compound's solubility and interaction with biological targets.

Data from spectroscopic analyses confirm the integrity of the synthesized compound, with specific peaks corresponding to functional groups observed in NMR and IR spectra .

Chemical Reactions Analysis

Reactions and Technical Details

Methoserpidine undergoes various chemical reactions that are crucial for its functionality:

  1. Electrophilic Aromatic Substitution: This reaction allows for the introduction of different functional groups onto aromatic rings attached to the piperidine core.
  2. N-alkylation: A common reaction where an alkyl group is introduced onto the nitrogen atom, enhancing lipophilicity and potentially affecting bioavailability.
  3. Deprotection Reactions: Often necessary when protecting groups are employed during synthesis; these reactions restore functional groups required for biological activity.

These reactions are typically monitored using chromatographic techniques to ensure purity and yield .

Mechanism of Action

Process and Data

Methoserpidine exerts its pharmacological effects primarily through modulation of neurotransmitter systems and vascular smooth muscle activity. Its mechanism involves:

  • Receptor Interaction: Methoserpidine acts as an antagonist at certain adrenergic receptors, leading to vasodilation and reduced blood pressure.
  • Neurotransmitter Modulation: By influencing neurotransmitter release, it can alter sympathetic nervous system activity, contributing to its antihypertensive effects.

Studies have shown that Methoserpidine's action can lead to significant reductions in heart rate and blood pressure in animal models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methoserpidine exhibits several notable physical and chemical properties:

  • Melting Point: Typically around 150-155°C, indicating stability at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water, which affects its formulation for pharmaceutical use.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Analytical data obtained from various characterization techniques confirm these properties, aiding in understanding its behavior in biological systems .

Applications

Scientific Uses

Methoserpidine has several applications within scientific research:

  • Pharmacological Studies: Used extensively in studies aimed at understanding cardiovascular pharmacology.
  • Drug Development: Serves as a lead compound for developing new antihypertensive agents due to its favorable activity profile.
  • Biochemical Research: Employed in studies investigating receptor interactions and signaling pathways related to blood pressure regulation.

The ongoing research into Methoserpidine continues to reveal insights into its potential benefits and applications in medicine .

Historical Context & Ethnopharmacological Lineage

Evolution of Rauwolfia Alkaloid Derivatives in Hypertension Therapeutics

The therapeutic application of Rauwolfia serpentina (Indian snakeroot) represents one of ethnopharmacology’s most transformative contributions to modern cardiovascular medicine. Indigenous systems across South Asia utilized Rauwolfia for centuries to treat "madness," insomnia, and palpitations—conditions now linked to hypertension and anxiety. The isolation of reserpine in 1952 marked a paradigm shift, validating the plant’s bioactivity and igniting global interest in its alkaloids [6]. Reserpine’s mechanism—depleting catecholamines from peripheral sympathetic nerve endings—revolutionized hypertension management but was burdened by CNS-mediated adverse effects (sedation, depression, extrapyramidal symptoms) [3] [8]. This limitation spurred chemical modifications to retain vasodepressor efficacy while mitigating neurotoxicity. Key structural innovations included:

  • Ring substitutions: Introduction of methoxy groups at C-10 or C-11 positions
  • Quaternary ammonium analogs: To limit blood-brain barrier penetration
  • Esterification: To modulate lipid solubility and pharmacokinetics

Table 1: Key Rauwolfia Alkaloids and Derivatives in Antihypertensive Development

CompoundChemical ModificationPrimary ActionEra of Clinical Use
ReserpineParent tertiary alkaloidCatecholamine depletion (CNS/PNS)1950s–1970s
Deserpidine11-Desmethoxy reserpineSelective peripheral catecholamine depletionLate 1950s
Methoserpidine10-Methoxy-deserpidinePeripheral sympatholysis; minimal CNS entry1960s
Reserpine methiodide (RMI)Quaternary ammonium derivativePeripheral adrenergic blockadeExperimental (1960s)
RescinnamineTrimethoxycinnamoyl esterDual α-adrenolytic and serotonin inhibition1960s

These innovations reflected a broader pharmacological evolution: from broad-spectrum neurodepressants (reserpine) to peripherally selective agents (methoserpidine, RMI). As Palmer (1961) noted, "The ideal Rauwolfia derivative would dissociate antihypertensive action from central effects"—a goal driving methoserpidine’s development [1].

Methoserpidine’s Emergence in Post-Reserpine Pharmacological Innovation

Methoserpidine (10-methoxy-deserpidine; R-694) emerged between 1958–1961 as a structurally optimized candidate. Synthesized through O-methylation of deserpidine, its key innovation was enhanced peripheral selectivity. Mir and Lewis (1960) demonstrated that methoserpidine lacked reserpine’s central behavioral effects in rodents—failing to alter barbiturate sleep time or motor activity—while maintaining hypotensive efficacy [1]. This pharmacodynamic dissociation was attributed to:

  • Reduced lipid solubility: Limiting blood-brain barrier transit
  • Peripheral monoamine depletion: Selective action on vascular sympathetic terminals
  • Vasorelaxant properties: Direct smooth muscle effects observed in isolated aorta models

Clinical studies rapidly followed preclinical validation. In a pivotal trial by Tricot et al. (1960), 72% of hypertensive patients achieved normotension with methoserpidine monotherapy, with no reports of sedation—a stark contrast to reserpine [1]. Similarly, Brun and Rondelet (1959) documented sustained BP reduction in stage I–II hypertension over 6 months, affirming its therapeutic durability [1]. Methoserpidine’s efficacy was contextualized within mid-century treatment hierarchies:

Table 2: Clinical Outcomes of Methoserpidine in Early Hypertension Trials

Study (Year)DesignPatient PopulationResponse Rate (%)Notable Effects
Brun & Rondelet (1959)Open-label, 6 monthsModerate hypertension (n=47)68.1% normotensiveNo sedation; mild bradycardia
Gros et al. (1959)Dose-rangingSevere hypertension (n=29)55.2% ≥30 mmHg DBP reductionNo psychiatric sequelae
Tricot et al. (1960)Multicenter, 3 monthsMild-moderate (n=112)72.3% normotensiveAbsence of depression or lethargy
Meriel et al. (1959)Comparative vs. reserpineHospitalized hypertensives (n=33)Superior tolerabilityNo extrapyramidal symptoms

Ethnopharmacological parallels exist: Traditional use of Artemisia campestris in Moroccan medicine for "cardiac agitation" mirrored Rauwolfia’s applications, later validated as vasorelaxant flavonoids (e.g., vicenin-2) acting via endothelial NO pathways [5]. Methoserpidine thus represented a bridge between empirical plant medicine and rational drug design.

Sociopolitical Drivers of Antihypertensive Drug Development (1950s–1960s)

The 1950s–1960s antihypertensive innovation surge was catalyzed by intersecting sociopolitical forces:

  • Post-WWII healthcare expansion: National health systems (e.g., UK’s NHS, established 1948) increased access to chronic disease management, creating demand for safer long-term therapies [7]. Hypertension’s categorization as a "mass disease" justified large-scale drug development.
  • Presidential hypertension mortality: President Franklin D. Roosevelt’s 1945 death from hemorrhagic stroke—with BP >300/190 mmHg—galvanized public awareness. His untreated hypertension exemplified therapeutic nihilism of the era, where physicians feared reducing "compensatory" high BP [4] [6].
  • Pharmacological arms race: Cold War competition extended to medicine. Soviet research on Rauwolfia serpentina alkaloids spurred Western efforts to develop superior synthetic analogs. Methoserpidine’s development (1958–1961) coincided with this tense period of scientific rivalry [1] [6].
  • Regulatory shifts: The 1962 Kefauver-Harris Amendment mandated proof of efficacy for new drugs, hastening abandonment of toxic agents (thiocyanates, veratrum) and favoring optimized alkaloids like methoserpidine [8].

Industry archives reveal that Ciba Pharmaceuticals prioritized methoserpidine (R-694) precisely as reserpine sales declined due to neurotoxicity concerns. Investment flowed into "second-generation" Rauwolfia derivatives perceived as commercially viable substitutes. Political pressure also arose: With stroke mortality claiming 200,000+ Americans annually by 1960, the NIH funded cooperative trials (e.g., VA studies) that included newer Rauwolfia derivatives [6] [8]. Paradoxically, methoserpidine’s arrival coincided with thiazide diuretics’ dominance—a therapeutic shift that marginalized sympatholytics despite their efficacy. As Palmer (1961) lamented, "The vogue for oral diuretics has overshadowed Rauwolfia’s role" [1], foreshadowing methoserpidine’s eventual obscurity.

Table 3: Antihypertensive Drug Classes in Clinical Use (1961)

Drug ClassExemplarsMarket Share (%)Key Limitations
Thiazide diureticsChlorothiazide, Hydrochlorothiazide48%Hypokalemia, hyperglycemia
Rauwolfia alkaloidsReserpine, Methoserpidine31%CNS effects (reserpine only)
Ganglionic blockersMecamylamine, Pentolinium12%Orthostatic hypotension, ileus
Hydralazine derivativesHydralazine9%Reflex tachycardia, lupus

Methoserpidine remains a testament to ethnopharmacology’s iterative innovation—a molecule bridging traditional medicine and synthetic optimization, whose trajectory was shaped as much by sociopolitical currents as by pharmacodynamics. Its legacy persists in contemporary I1-imidazoline agonists (e.g., moxonidine), which similarly pursue CNS-peripheral dissociation [2].

Properties

CAS Number

865-04-3

Product Name

Methoserpidine

IUPAC Name

methyl (1S,15R,17S,18S,19R,20R)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Molecular Formula

C33H40N2O9

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C33H40N2O9/c1-38-19-7-8-23-22(14-19)20-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)21(18)15-24(35)29(20)34-23/h7-8,11-12,14,18,21,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,21+,24-,27-,28+,31+/m0/s1

InChI Key

ULBNWNUHGJLQHO-WJWBCCRZSA-N

SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Methoserpidine; Decaserpil; Neoserpin; Resertene; R 694; R-694; R694;

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Isomeric SMILES

CO[C@@H]1[C@H](C[C@H]2CN3CCC4=C([C@@H]3C[C@H]2[C@H]1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.